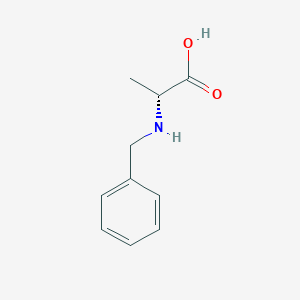

(2R)-2-(benzylamino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

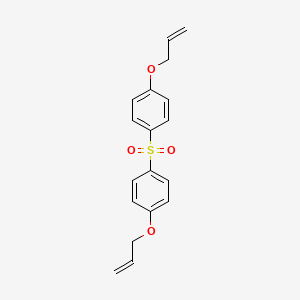

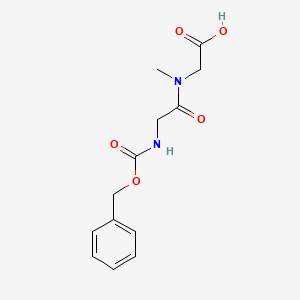

“(2R)-2-(benzylamino)propanoic acid” is a chemical compound with the formula C10H13NO2 and a molecular weight of 179.22 g/mol . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of “(2R)-2-(benzylamino)propanoic acid” includes a benzylamino group and a propanoic acid group . The molecule contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis

“(2R)-2-(benzylamino)propanoic acid” has a molecular weight of 179.22 g/mol . It should be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Chemo-Enzymatic Synthesis and Structural Characterization

- A study by Baba et al. (2018) delved into the chemo-enzymatic synthesis and structural characterization of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-arylpropanoic acid-class drugs, focusing on the stereochemistry and degradation kinetics of these compounds (Baba et al., 2018).

Process for Preparation of Optically Pure Trans-2-Aminocyclohexanols

- Xue et al. (2014) developed an efficient process for the green and scalable preparation of optically pure trans-2-aminocyclohexanols. This process involves the use of benzylamine for the aminolysis of cyclohexene oxide, leading to the synthesis of trans-2-(benzylamino)cyclohexanols (Xue et al., 2014).

Synthesis of Chiral Bicyclic Azetidine Derivatives

- Barrett et al. (2002) described the synthesis of chiral bicyclic azetidine derivatives from (2S)-N-Benzoyl-2-azetidinecarboxylic acid, involving the lactamization of 3-((2R)-azetidine)propanoic acid and subsequent reactions (Barrett et al., 2002).

Multifunctional Cinnamic Acid Derivatives

- Research by Peperidou et al. (2017) explored the synthesis of novel derivatives of cinnamic acids, including those with (benzylamino) ethan-1-ol. These molecules were evaluated for various biological activities, highlighting their potential in multitarget drug development (Peperidou et al., 2017).

Propanal Hydroamination with p-Aminobenzoic Acid

- Magdalinova et al. (2010) studied the propanal hydroamination, confirming the existence of a tautomeric equilibrium in ethanol solution between 4-(propylideneamino)benzoic acid and its enamine form, 4-(prop-1-en-1-ylamino)benzoic acid (Magdalinova et al., 2010).

Gas-Phase Elimination Kinetics of α- and β- (N-Arylamino)propanoic Acid

- A study by Al-Awadi et al. (2004) investigated the thermal gas-phase elimination kinetics of α- and β- (N-arylamino)propanoic acids, offering insights into the reaction mechanisms and pathways under different conditions (Al-Awadi et al., 2004).

Propiedades

IUPAC Name |

(2R)-2-(benzylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIHXKPTGKETCC-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352354 |

Source

|

| Record name | (2R)-2-(benzylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(benzylamino)propanoic acid | |

CAS RN |

65491-01-2 |

Source

|

| Record name | (2R)-2-(benzylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[(Benzyloxy)carbonyl]glycylserine](/img/structure/B1331212.png)

![2-[(Furan-2-ylmethyl)amino]ethanethiol](/img/structure/B1331213.png)